molecular formula C19H15BrN2O3 B11491637 4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11491637
M. Wt: 399.2 g/mol
InChI Key: QRVWYDUXYPDNKZ-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of 3-bromobenzaldehyde and 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyranopyrazole core.

    Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Uniqueness

4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C19H15BrN2O3/c1-24-14-7-5-11(6-8-14)18-17-15(12-3-2-4-13(20)9-12)10-16(23)25-19(17)22-21-18/h2-9,15H,10H2,1H3,(H,21,22)

InChI Key

QRVWYDUXYPDNKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=CC=C4)Br

Origin of Product

United States

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